![molecular formula C29H23N3 B12562664 4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline CAS No. 184865-53-0](/img/structure/B12562664.png)
4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminobenzophenone and hydrazine hydrate can lead to the formation of the indazole core, which is then further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can be achieved using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Mecanismo De Acción
The mechanism of action of 4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
Indazole: Known for its wide range of biological activities.
Imidazole: Another heterocyclic compound with significant pharmacological properties.
Pyrazole: Similar in structure and also exhibits diverse biological activities
Uniqueness
4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline stands out due to its specific structural features that confer unique biological activities.
Propiedades
Número CAS |
184865-53-0 |
|---|---|
Fórmula molecular |
C29H23N3 |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
4-(3,8-diphenyl-4,5-dihydrobenzo[g]indazol-2-yl)aniline |
InChI |
InChI=1S/C29H23N3/c30-24-14-16-25(17-15-24)32-29(22-9-5-2-6-10-22)26-18-13-21-11-12-23(19-27(21)28(26)31-32)20-7-3-1-4-8-20/h1-12,14-17,19H,13,18,30H2 |
Clave InChI |
IKJGBWWEFDGWPK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(N(N=C2C3=C1C=CC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)N)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)

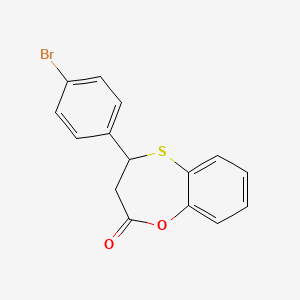
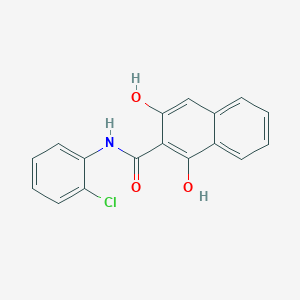
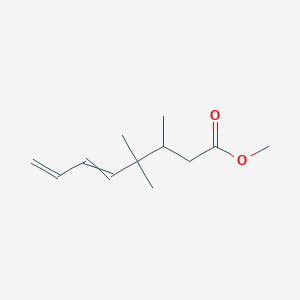
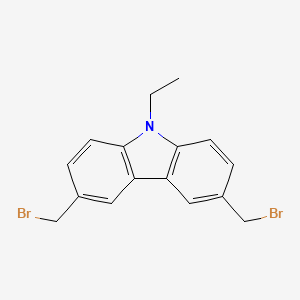
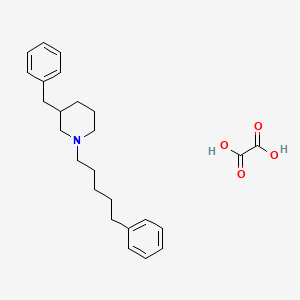



![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)

![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
